molecular formula C9H12Cl2N2O B11877577 3,4-Dichloro-5-(2-methylbutoxy)pyridazine CAS No. 1346698-06-3

3,4-Dichloro-5-(2-methylbutoxy)pyridazine

Cat. No.: B11877577
CAS No.: 1346698-06-3
M. Wt: 235.11 g/mol
InChI Key: MWOQOASURLORLH-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(2-methylbutoxy)pyridazine: is a chemical compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-(2-methylbutoxy)pyridazine typically involves the reaction of 3,4-dichloropyridazine with 2-methylbutanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-5-(2-methylbutoxy)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Dichloro-5-(2-methylbutoxy)pyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(2-methylbutoxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and alkoxy groups at specific positions on the pyridazine ring makes it a valuable compound for various applications .

Properties

CAS No.

1346698-06-3

Molecular Formula

C9H12Cl2N2O

Molecular Weight

235.11 g/mol

IUPAC Name

3,4-dichloro-5-(2-methylbutoxy)pyridazine

InChI

InChI=1S/C9H12Cl2N2O/c1-3-6(2)5-14-7-4-12-13-9(11)8(7)10/h4,6H,3,5H2,1-2H3

InChI Key

MWOQOASURLORLH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COC1=CN=NC(=C1Cl)Cl

Origin of Product

United States

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